molecular formula C9H6ClF3N4 B2755219 3-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)pyridine CAS No. 339099-82-0

3-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)pyridine

Cat. No. B2755219
CAS RN: 339099-82-0
M. Wt: 262.62
InChI Key: BJYMZPHQVSTKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)pyridine, also known as CTP, is a synthetic molecule that has been widely used in various scientific research applications due to its unique chemical structure. CTP has a wide range of uses, including in organic synthesis, as a catalyst, and in the study of biochemical and physiological processes.

Scientific Research Applications

Photo- and Thermochromic Properties

Research on derivatives of 3-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)pyridine has highlighted their potential in developing materials with unique photo- and thermochromic properties. For instance, bipyridyltriazolium chlorobismuthate hybrids, related to the compound , have been solvothermally prepared and characterized to exhibit dual electron transfer (ET) photo/thermochromism, charge transfer thermochromism, and photoluminescent responses, demonstrating their utility in thermo/photochromic and photoluminescent switching applications (Li et al., 2016).

Synthesis of Heterocycles

The compound has been applied in the synthesis of [1,2,4]triazolo[4,3-a]pyridines, a class of heterocycles, through palladium-catalyzed chemoselective monoarylation of hydrazides. This methodology, which involves the addition of hydrazides to 2-chloropyridine followed by dehydration, has facilitated the efficient synthesis of various analogues bearing diverse substituents at the 3-position, highlighting its versatility in organic synthesis (Reichelt et al., 2010).

Antioxidant Properties

Derivatives of the compound have been synthesized and evaluated for their antioxidant and antiradical activities. This research presents a novel approach to the preparation of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, which were then screened for their ability to act as antioxidants, indicating the compound's potential in medicinal chemistry and drug development (Bekircan et al., 2008).

Coordination Chemistry and Catalysis

In coordination chemistry, this compound and its derivatives have been used to study self-assembly processes with metal acceptors. These studies provide insights into the selective formation of molecular architectures, such as macrocycles and cubic cages, offering potential applications in catalysis and materials science (Howlader et al., 2015).

Antimicrobial Activities and DNA Interaction

Investigations into the antimicrobial activities and DNA interactions of 2-chloro-6-(trifluoromethyl)pyridine, a closely related compound, have provided valuable information on its structural and spectroscopic properties. These studies include assessments of antimicrobial efficacy and the compound's effects on DNA, contributing to our understanding of its biological activities and potential therapeutic applications (Evecen et al., 2017).

properties

IUPAC Name

3-chloro-2-(1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N4/c10-7-1-6(9(11,12)13)2-15-8(7)3-17-5-14-4-16-17/h1-2,4-5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYMZPHQVSTKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CN2C=NC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.